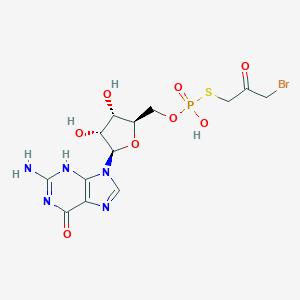
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate, also known as GTP-BrS, is a modified nucleotide analog used in scientific research. It is a potent inhibitor of G protein-coupled receptor (GPCR) signaling and has been used to study GPCR-mediated signal transduction pathways.
Mécanisme D'action
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate acts as a competitive inhibitor of GTP binding to G proteins. It binds to the G protein alpha subunit and prevents the exchange of GDP for GTP, thus inhibiting the activation of downstream signaling pathways. Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been shown to be a potent inhibitor of Gs, Gi, and Gq subtypes of G proteins.
Effets Biochimiques Et Physiologiques
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to inhibit the secretion of hormones such as insulin and glucagon. Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been shown to modulate the immune response by inhibiting the activation of immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate in lab experiments is its specificity for G protein-mediated signaling pathways. It allows researchers to selectively study the effects of G protein inhibition without affecting other signaling pathways. However, one limitation of using Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate is its potential toxicity at high concentrations. It is important to use appropriate concentrations and controls to ensure the validity of the results.
Orientations Futures
There are several future directions for the use of Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate in scientific research. One area of interest is the development of more specific and potent inhibitors of G protein-mediated signaling pathways. Another area of interest is the investigation of the role of G proteins in various diseases such as cancer and neurological disorders. Additionally, the use of Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate in drug discovery and development is an area of active research.
Méthodes De Synthèse
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate is synthesized by reacting guanosine triphosphate (GTP) with bromoacetyl bromide and thiophosphoryl chloride. The resulting compound is purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has been widely used in scientific research to study GPCR signaling pathways. It has been used to investigate the role of G proteins in various physiological processes such as neurotransmitter release, hormone secretion, and immune response. Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate has also been used to study the interaction between GPCRs and their downstream effectors such as adenylyl cyclase and phospholipase C.
Propriétés
Numéro CAS |
144085-39-2 |
|---|---|
Nom du produit |
Guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate |
Formule moléculaire |
C13H17BrN5O8PS |
Poids moléculaire |
514.25 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(3-bromo-2-oxopropyl)sulfanylphosphinic acid |
InChI |
InChI=1S/C13H17BrN5O8PS/c14-1-5(20)3-29-28(24,25)26-2-6-8(21)9(22)12(27-6)19-4-16-7-10(19)17-13(15)18-11(7)23/h4,6,8-9,12,21-22H,1-3H2,(H,24,25)(H3,15,17,18,23)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
OZHNVPATUGVHLV-WOUKDFQISA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)SCC(=O)CBr)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)SCC(=O)CBr)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)SCC(=O)CBr)O)O)NC(=NC2=O)N |
Synonymes |
guanosine-5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)



![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)
![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)


![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)